2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: Structural Properties, Synthetic Protocols, and Applications in GPR40 Agonist Development
2-Bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one: Structural Properties, Synthetic Protocols, and Applications in GPR40 Agonist Development
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective therapeutics often relies on specialized heterocyclic building blocks. 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (also denoted as 2-bromo-5H,6H,7H-cyclopenta[b]pyridin-5-one) has emerged as a critical intermediate in the synthesis of novel antidiabetic compounds[1]. By providing two orthogonal sites of reactivity—a highly reactive C2-bromide for transition-metal catalyzed cross-coupling and a C5-ketone for nucleophilic functionalization—this bicyclic scaffold enables the rapid assembly of complex pharmacophores. Most notably, it is a core structural component in the development of G-protein-coupled receptor 40 (GPR40) agonists, which are targeted for the treatment of Type 2 Diabetes Mellitus[2].
Chemical Identity & Structural Properties
The architecture of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one consists of a cyclopentanone ring fused to a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly polarizes the adjacent C2-Br bond, making it highly susceptible to oxidative addition by low-valent palladium species. Conversely, the C5-ketone is positioned adjacent to the bridgehead carbon, offering a sterically accessible site for derivatization without interfering with the aromatic system.
Quantitative Chemical Properties
The following table summarizes the core quantitative data and identifiers for this building block[3][4][5]:
| Property | Value |
| Chemical Name | 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one |
| CAS Registry Number | 1196154-12-7 |
| Molecular Formula | |
| Molecular Weight | 212.04 g/mol |
| MDL Number | MFCD13190262 |
| Standard Purity (Commercial) | |
| Storage Conditions | Inert atmosphere, 2-8°C (Cold-chain recommended) |
Application in Drug Development: GPR40 Agonists
Mechanistic Rationale in Type 2 Diabetes
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a
The therapeutic advantage of GPR40 agonists over traditional secretagogues (e.g., sulfonylureas) lies in their glucose dependency. Because the GPR40 pathway relies on membrane depolarization and pre-activation of calcium channels by elevated glucose levels, these agonists enhance insulin secretion only during hyperglycemic states, thereby virtually eliminating the risk of drug-induced hypoglycemia [7].
Fig 1: GPR40 (FFAR1) signaling pathway mediating glucose-stimulated insulin secretion.
Synthetic Methodologies & Experimental Protocols
The orthogonal reactivity of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one allows for modular library synthesis. The following protocols detail the self-validating workflows required to functionalize this scaffold.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the arylation of the C2 position, a critical step in assembling the bicyclic core of antidiabetic compounds as detailed in the patent literature [2].
Causality & Reagent Selection:
-
S-Phos Precatalyst-2nd Generation: The S-Phos ligand is highly electron-rich and sterically demanding, which accelerates the oxidative addition of the palladium center into the C-Br bond while promoting rapid reductive elimination. The 2nd generation precatalyst ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species, preventing catalyst deactivation[8].
-
Degassed Aqueous
: A mild, aqueous base facilitates the transmetalation of the boronic acid without causing base-catalyzed aldol condensation or degradation of the sensitive C5-ketone[2].
Step-by-Step Methodology:
-
Reactant Assembly: Charge a dry, argon-flushed reaction vessel with 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (1.0 equiv, e.g., 210 mg, 1.0 mmol) and the target arylboronic acid (e.g., (2-fluoro-5-methoxyphenyl)boronic acid, 1.2 equiv, 210 mg, 1.2 mmol)[8].
-
Catalyst Loading: Add S-Phos precatalyst-2nd generation (0.05 equiv, 5 mol%, 35.7 mg)[8].
-
Solvent & Base Addition: Suspend the solid mixture in anhydrous THF (4.0 mL). Add a degassed 1.0 M aqueous potassium phosphate solution (3.0 equiv, 3.0 mL)[8].
-
Thermal Activation: Seal the vessel and heat the biphasic mixture to 80°C under vigorous stirring[8].
-
Reaction Monitoring: Monitor the consumption of the starting bromide via LC-MS. The reaction typically reaches
conversion within 2-4 hours. -
Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and separate the aqueous phase. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Fig 2: Step-by-step workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 2: Downstream C5-Ketone Functionalization (Reductive Amination)
Once the C2 position is arylated, the C5-ketone can be converted into an amine to extend the pharmacophore.
Causality & Reagent Selection:
Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Dissolve the C2-arylated cyclopenta[b]pyridin-5-one intermediate (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
-
Portion-wise, add
(1.5 equiv). Stir the suspension at room temperature for 12 hours under an inert atmosphere. -
Quench the reaction with saturated aqueous
, extract with dichloromethane (DCM), dry the organic layers, and purify via chromatography.
Analytical & Quality Control (QC) Workflows
To ensure the scientific integrity of the synthesized compounds, a self-validating QC system must be implemented at each step.
-
HPLC Purity: The starting 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one must possess
purity to prevent competitive cross-coupling side reactions. -
NMR Structural Confirmation: Post-Suzuki coupling,
NMR must confirm the disappearance of the C2-bromide and the appearance of the new aryl multiplet. The diagnostic methylene protons of the cyclopentane ring (C6 and C7) should remain intact, confirming the ketone was not degraded. -
LC-MS Mass Verification: High-resolution mass spectrometry (HRMS) is required to verify the exact mass shift corresponding to the successful cross-coupling, confirming the integrity of the unreduced C5-ketone.
References
- Antidiabetic bicyclic compounds (WO2015084692A1). Google Patents.
-
Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 . Nature. URL: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes . Diabetes Journal. URL:[Link]
Sources
- 1. 1196154-12-7|2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one|BLD Pharm [bldpharm.com]
- 2. WO2015084692A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
- 3. 1256823-72-9|2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one|BLD Pharm [bldpharm.com]
- 4. 1196154-12-7 | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS:1196154-12-7, 2-溴-6,7-二氢-5H-环戊二烯并[b]吡啶-5-酮-毕得医药 [bidepharm.com]
- 6. Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. WO2015084692A1 - Antidiabetic bicyclic compounds - Google Patents [patents.google.com]
